Di-(tert-Butyl-dimethylsilyl) Curcumin

説明

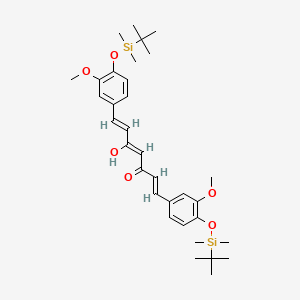

Structure

3D Structure

特性

IUPAC Name |

(1E,4Z,6E)-1,7-bis[4-[tert-butyl(dimethyl)silyl]oxy-3-methoxyphenyl]-5-hydroxyhepta-1,4,6-trien-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H48O6Si2/c1-32(2,3)40(9,10)38-28-19-15-24(21-30(28)36-7)13-17-26(34)23-27(35)18-14-25-16-20-29(31(22-25)37-8)39-41(11,12)33(4,5)6/h13-23,34H,1-12H3/b17-13+,18-14+,26-23- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTANFSVGWHEWKY-MVRVVBEHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)C=CC(=CC(=O)C=CC2=CC(=C(C=C2)O[Si](C)(C)C(C)(C)C)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)/C=C/C(=C/C(=O)/C=C/C2=CC(=C(C=C2)O[Si](C)(C)C(C)(C)C)OC)/O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H48O6Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50747599 | |

| Record name | (1E,4Z,6E)-1,7-Bis(4-{[tert-butyl(dimethyl)silyl]oxy}-3-methoxyphenyl)-5-hydroxyhepta-1,4,6-trien-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

596.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1134639-23-8 | |

| Record name | (1E,4Z,6E)-1,7-Bis(4-{[tert-butyl(dimethyl)silyl]oxy}-3-methoxyphenyl)-5-hydroxyhepta-1,4,6-trien-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Di Tert Butyl Dimethylsilyl Curcumin

Regioselective Silylation Strategies for Phenolic Hydroxyl Groups

The synthesis of Di-(tert-Butyl-dimethylsilyl) Curcumin (B1669340) involves the selective protection of the two phenolic hydroxyl groups of the curcumin molecule. This regioselective silylation is a critical step in creating a more lipophilic and potentially more stable derivative for further chemical manipulation or biological evaluation.

Direct Silylation Procedures Utilizing tert-Butyl-dimethylsilyl Chlorides

The primary method for the synthesis of Di-(tert-Butyl-dimethylsilyl) Curcumin is through the direct silylation of curcumin using tert-butyldimethylsilyl chloride (TBDMSCl). This reaction proceeds via a nucleophilic substitution mechanism, where the phenolic hydroxyl groups of curcumin act as nucleophiles, attacking the silicon atom of the TBDMSCl and displacing the chloride leaving group. This direct approach provides a straightforward route to the desired disilylated product.

A study by Nabati and colleagues in 2014 detailed a specific procedure for this transformation. The synthesis involves treating curcumin with an excess of tert-butyldimethylsilyl chloride in the presence of a suitable base and solvent. The use of a stoichiometric excess of the silylating agent ensures the complete silylation of both phenolic hydroxyl groups.

| Reactants | Reagent | Solvent | Reaction Time | Product |

| Curcumin | tert-Butyldimethylsilyl chloride, Triethylamine | Tetrahydrofuran (THF) | 48 hours | This compound |

Role of Ancillary Reagents and Reaction Conditions (e.g., Bases, Solvents)

The success of the direct silylation of curcumin is highly dependent on the appropriate choice of ancillary reagents and reaction conditions.

Bases: A crucial component in the silylation reaction is the use of a base. Triethylamine (Et3N) is commonly employed for this purpose. The primary role of the base is to deprotonate the phenolic hydroxyl groups of curcumin, thereby increasing their nucleophilicity and facilitating the attack on the electrophilic silicon atom of TBDMSCl. The base also serves to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction, preventing potential side reactions or degradation of the starting material and product. The reaction is typically carried out under mild conditions at room temperature.

Solvents: The choice of solvent is also critical for the reaction's efficiency. Anhydrous aprotic polar solvents are generally preferred to ensure a homogenous reaction mixture and to prevent the hydrolysis of the silylating agent and the silyl (B83357) ether product. Tetrahydrofuran (THF) has been successfully used as a solvent for the synthesis of this compound. It is essential to use dried solvents to avoid the presence of water, which can react with the tert-butyldimethylsilyl chloride.

The reaction is typically performed under an inert atmosphere, such as argon gas, to exclude moisture and oxygen, which could otherwise lead to unwanted side reactions and decrease the yield of the desired product.

Post-Silylation Derivatization and Further Chemical Modifications

Information on the post-silylation derivatization and further chemical modifications of this compound is limited in the currently available scientific literature. The primary focus of many studies has been on the synthesis and characterization of the silylated compound itself, or on the modification of the parent curcumin molecule.

The tert-butyldimethylsilyl (TBDMS) groups are primarily introduced as protecting groups for the phenolic hydroxyls. Therefore, a common and logical subsequent chemical transformation would be the deprotection of these silyl ethers to regenerate the free phenolic groups. This can be achieved under various conditions, although specific methods for the deprotection of this compound are not extensively detailed. General methods for the cleavage of aryl TBDMS ethers often involve the use of fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF), or acidic conditions.

Further derivatization of the this compound molecule at other reactive sites, such as the β-diketone moiety, could be envisioned. This part of the molecule is known to participate in nucleophilic addition reactions, also known as Michael additions. nih.gov However, specific examples of such reactions on the silylated curcumin derivative are not well-documented. The bulky silyl groups might also influence the reactivity of the rest of the molecule.

Purity Enhancement and Chromatographic Isolation Techniques

The purification of this compound from the reaction mixture is essential to obtain a compound of high purity for subsequent applications. While specific, detailed chromatographic protocols for this particular silylated curcumin derivative are not extensively published, general chromatographic techniques used for the purification of curcumin and its analogues can be adapted.

Column Chromatography: Column chromatography is a standard and widely used technique for the separation and purification of curcuminoids. nih.govresearchgate.net For the purification of the more lipophilic this compound, a similar approach using a silica (B1680970) gel stationary phase would be appropriate. The mobile phase would likely consist of a mixture of non-polar and moderately polar organic solvents. Given the increased lipophilicity of the silylated compound compared to curcumin, a less polar solvent system than that used for curcumin might be required for effective elution. For instance, mixtures of hexane (B92381) and ethyl acetate (B1210297) or dichloromethane (B109758) and methanol (B129727) in varying gradients could be employed. nih.govmdpi.com

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the analysis and purification of curcuminoids, offering high resolution and sensitivity. nih.govnih.gov Reversed-phase HPLC, typically using a C18 column, is commonly employed for the separation of curcumin and its analogues. nih.gov A suitable mobile phase for the HPLC purification of this compound would likely involve a gradient of acetonitrile (B52724) and water, or methanol and water. nih.govmdpi.com Due to the non-polar nature of the silyl groups, a higher proportion of the organic solvent in the mobile phase would likely be necessary for elution from the reversed-phase column compared to the conditions used for underivatized curcumin.

Thin-Layer Chromatography (TLC): TLC is an invaluable tool for monitoring the progress of the silylation reaction and for the initial screening of suitable solvent systems for column chromatography. researchgate.netajptonline.com For this compound, a silica gel TLC plate would be used, and the chromatogram would be developed using a mixture of organic solvents, such as hexane/ethyl acetate or chloroform/methanol. ajptonline.commdpi.com The spots can be visualized under UV light.

| Chromatographic Technique | Stationary Phase | Typical Mobile Phase | Detection |

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate, Dichloromethane/Methanol | UV-Vis Spectroscopy |

| High-Performance Liquid Chromatography (HPLC) | C18 (Reversed-Phase) | Acetonitrile/Water, Methanol/Water | UV-Vis or Diode Array Detector |

| Thin-Layer Chromatography (TLC) | Silica Gel | Hexane/Ethyl Acetate, Chloroform/Methanol | UV Light |

Comprehensive Spectroscopic and Advanced Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D-NMR)

No published data containing detailed ¹H, ¹³C, or 2D-NMR chemical shifts and coupling constants for Di-(tert-Butyl-dimethylsilyl) Curcumin (B1669340) could be located. This information is fundamental for confirming the molecular structure in solution.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Specific FT-IR absorption frequencies for Di-(tert-Butyl-dimethylsilyl) Curcumin, which would confirm the presence of its characteristic functional groups, are not available in the reviewed literature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

While the molecular weight can be calculated based on the chemical formula, experimental mass spectrometry data, including detailed fragmentation patterns from techniques such as EI-MS or ESI-MS, have not been publicly reported.

X-ray Crystallography for Solid-State Structural Confirmation

There is no evidence of successful single-crystal X-ray diffraction studies for this compound. Therefore, no data on its solid-state conformation, bond lengths, or bond angles are available.

Mechanistic Investigations of Biological Activities in Pre Clinical Models

Modulation of Cellular Signaling Pathways

Curcumin (B1669340) is recognized as a pleiotropic molecule, capable of modulating numerous signaling cascades crucial for cell survival, proliferation, and death. nih.gov

Preclinical research has identified a wide array of molecular targets for curcumin. nih.gov It can directly interact with and regulate the function of over 30 different proteins, including various kinases and transcription factors. nih.gov

Nuclear factor-kappa B (NF-κB) is a primary signaling molecule in the inflammatory response and a significant target of curcumin. nih.govnih.gov Studies on curcumin analogs have shown potent inhibition of the NF-κB pathway. nih.gov For instance, the analog 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31) was found to be a more potent inhibitor of NF-κB activity than curcumin itself. nih.gov The mechanism of inhibition may involve blocking IκB kinase (IκK), which prevents the phosphorylation of IκB and subsequent translocation of NF-κB to the nucleus. nih.gov

Curcumin has also been shown to target Protein Kinase C (PKC), a kinase implicated in NF-κB activation. nih.govnih.gov Furthermore, the Epidermal Growth Factor Receptor (EGFR) is a known target; curcumin can inhibit EGFR signaling by preventing its tyrosine phosphorylation and suppressing its gene expression. nih.gov The compound also modulates multiple other signaling pathways, including those involving STAT3. mdpi.com

Table 1: Selected Kinase and Transcription Factor Targets of Curcumin and its Analogs

| Target | Effect of Curcumin/Analog | Reference |

|---|---|---|

| NF-κB | Inhibition of activation and DNA-binding. | nih.govnih.gov |

| PKC | Inhibition of signaling. | nih.govnih.gov |

| EGFR | Inhibition of phosphorylation and gene expression. | nih.gov |

| STAT3 | Modulation of signaling pathway. | mdpi.com |

Curcumin is a known inducer of apoptosis in various cancer cell lines through multiple mechanisms. nih.govfrontiersin.org One key mechanism is the inhibition of the ubiquitin-proteasome pathway, which is essential for processes like cell cycle progression and apoptosis. nih.gov By inhibiting the chymotrypsin-like activity of the proteasome, curcumin leads to an accumulation of ubiquitinated proteins, which can trigger programmed cell death. nih.gov

This proteasomal inhibition is closely linked to the activation of caspases, which are critical executioners of apoptosis. nih.gov Studies have demonstrated that curcumin treatment leads to a dose-dependent increase in the activity of caspase-3 and caspase-7 in human colon cancer cells. nih.gov It also activates the intrinsic apoptotic pathway, evidenced by the activation of caspase-9 and the cleavage of its substrate, PARP. frontiersin.orgresearchgate.net Further research shows curcumin can activate caspase-8, which links the extrinsic and intrinsic apoptotic pathways. frontiersin.org Interestingly, while curcumin induces the caspase cascade, one study noted it could directly inhibit the DFF40/CAD endonuclease, which is responsible for DNA fragmentation, suggesting a complex role in the final stages of apoptosis. nih.gov

Redox Modulation and Anti-Inflammatory Mechanisms at the Molecular Level

The anti-inflammatory and antioxidant properties of curcuminoids are well-established and are central to their biological effects. nih.gov

Curcumin is a potent antioxidant capable of scavenging a variety of reactive oxygen species (ROS). nih.gov Its antioxidant activity is a key factor in its protective effects against numerous diseases. nih.gov The mechanism of its antioxidant activity involves its ability to donate hydrogen atoms from its phenolic groups, thereby neutralizing free radicals. nih.gov

A study on novel lipophilic derivatives of curcumin, specifically demethylated tert-butylated curcumin (DMTC), highlighted the importance of the tert-butyl group in enhancing antioxidant activity. nih.gov DMTC was found to be a stronger antioxidant in oil than curcumin itself. nih.gov This enhanced activity was attributed to a steric synergic effect, where the bulky tert-butyl group facilitates the donation of a hydrogen atom from the hydroxyl group, leading to the formation of a more stable phenoxy free radical. nih.gov In DPPH free radical scavenging assays, a demethylated curcumin derivative (DMC) showed the highest activity, followed by DMTC. nih.gov

Table 2: Comparative Antioxidant Activity (DPPH Scavenging) of Curcumin and Derivatives

| Compound | EC₅₀ (μg/mL) | Relative Scavenging Activity | Reference |

|---|---|---|---|

| DMC | 10.0 | Highest | nih.gov |

| DMTC | 12.3 | High | nih.gov |

| Curcumin | >20.0 (approx.) | Moderate | nih.gov |

| BHT | 81.0 | Lowest | nih.gov |

EC₅₀ is the concentration required to achieve 50% of the maximal effect; a lower value indicates higher activity.

Curcumin exerts significant anti-inflammatory effects by inhibiting the expression and function of key pro-inflammatory enzymes and cytokines. nih.govnih.gov It has been shown to suppress the expression of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins (B1171923) during inflammation. nih.govnih.gov In human endothelial cells, curcumin attenuates COX-2 expression induced by acrolein, a toxin found in tobacco smoke. nih.gov

The compound also indirectly inhibits the production of nitric oxide (NO) by suppressing the expression of inducible nitric oxide synthase (iNOS), an effect mediated through the inhibition of NF-κB. nih.gov Furthermore, curcumin can down-regulate the expression of various chemotactic cytokines (chemokines) and interleukins (ILs). nih.gov In bone marrow stromal cells stimulated by pro-inflammatory agents, curcumin was found to inhibit the transcriptional activity and mRNA expression of chemokines such as monocyte chemoattractant protein-1 (MCP-1). nih.gov

Specific Molecular Target Engagement Studies

The pleiotropic effects of curcumin are a direct result of its ability to interact with and regulate a vast number of molecular targets. nih.gov Research has demonstrated that curcumin can directly bind to proteins such as protein kinase C, thioredoxin reductase, and tubulin. nih.gov Its ability to modulate signaling pathways is often initiated by direct engagement with upstream kinases or transcription factors. nih.govnih.gov

For example, the inhibition of NF-κB signaling can occur through direct interaction with IκB kinase β. nih.gov Similarly, its effect on the EGFR pathway is mediated by preventing the receptor's phosphorylation. nih.gov While specific target engagement studies for Di-(tert-butyl-dimethylsilyl) Curcumin are not available, its structural similarity to the parent compound suggests it may interact with a similar range of targets, with the silyl (B83357) groups potentially modifying its binding affinity, stability, and cellular uptake.

DNA Polymerase Inhibition and Interactions

Currently, there is no available scientific literature or published data detailing the specific inhibitory effects or interaction mechanisms of this compound with DNA polymerase.

Enzyme Modulation (e.g., DNA Topoisomerase IV)

Similarly, the modulatory effects of this compound on enzymes such as DNA Topoisomerase IV have not been reported in peer-reviewed scientific studies.

Neurobiological Receptor and Pathway Interactions (e.g., α7-Nicotinic Acetylcholine (B1216132) Receptors)

The most definitive research on this compound to date centers on its interaction with α7-nicotinic acetylcholine receptors (α7-nAChRs). A study investigating the effects of various curcumin metabolites and analogues identified this compound as a modulator of these receptors. core.ac.uk Specifically, when tested on acetylcholine-induced currents in an experimental model, this compound was among the compounds evaluated for their potential to potentiate these currents. core.ac.uk However, the study noted that while the curcumin analogues demethoxycurcumin (B1670235) (DMC) and bisdemethoxycurcumin (B1667434) (BDMC) did potentiate the currents, their effect was less pronounced than that of the parent compound, curcumin. core.ac.uk The precise quantitative effect of this compound in comparison was not detailed in the available abstract. core.ac.uk

Cellular Responses and Phenotypic Effects in In Vitro Models

The cellular consequences of treatment with this compound, such as its impact on cell proliferation, differentiation, and apoptosis, are not yet documented in the scientific literature. While numerous studies have detailed these effects for curcumin and its other derivatives, this specific silylated version remains uninvestigated in this context.

Structure Activity Relationship Sar Studies of Di Tert Butyl Dimethylsilyl Curcumin and Its Analogs

Influence of Silylation on Molecular Stability and Lipophilicity

The introduction of silyl (B83357) ether protecting groups to the phenolic hydroxyls of curcumin (B1669340) is a deliberate chemical strategy to enhance its stability. Unmodified curcumin is notoriously unstable and prone to degradation. bohrium.com By converting the reactive hydroxyl groups into more stable TBDMS ethers, the molecule is shielded from the primary metabolic pathways that lead to its rapid clearance. Research on other curcumin derivatives where the hydroxyl groups are protected, for instance through succinylation, has shown that this strategy can effectively protect the curcuminoid structure from hydrolysis and degradation. nih.gov

Furthermore, the silylation dramatically increases the compound's lipophilicity (fat solubility). The tert-butyl-dimethylsilyl groups are large and non-polar, significantly altering the molecule's physicochemical properties. Studies on other lipophilic curcumin derivatives, such as those modified with tert-butyl groups, have demonstrated that increasing lipophilicity can enhance antioxidant activity within lipid environments. nih.gov The expected increase in the LogP value for Di-(tert-Butyl-dimethylsilyl) Curcumin would likely improve its ability to cross cellular membranes, a key factor in bioavailability. nih.gov

Table 1: Predicted Physicochemical Properties of this compound vs. Unmodified Curcumin

This table is based on established chemical principles, as direct experimental data for the silylated compound is not widely available.

| Property | Unmodified Curcumin | This compound (Predicted) | Rationale for Prediction |

| Metabolic Stability | Low (rapid glucuronidation/sulfation at hydroxyl groups) | High | The TBDMS groups protect the phenolic hydroxyls from metabolic enzymes. |

| Lipophilicity (LogP) | Moderate (LogP values generally range from 3.05 to 3.13) nih.gov | High | Addition of two large, non-polar TBDMS groups significantly increases the molecule's hydrocarbon character. |

| Aqueous Solubility | Low | Very Low | The increased lipophilicity and molecular weight further reduce solubility in water. |

| Membrane Permeability | Moderate | High | Enhanced lipophilicity is expected to facilitate easier passage through lipid-based cell membranes. |

Role of Steric Hindrance and Electronic Effects of Silyl Substituents on Biological Efficacy

The tert-butyl-dimethylsilyl (TBDMS) substituents introduce significant steric bulk at both ends of the curcumin molecule. This size and shape are critical in determining how the molecule interacts with biological targets. The bulky groups can act as a "shield," preventing the molecule from fitting into the active sites of certain enzymes, particularly metabolic ones, which contributes to its enhanced stability.

Conversely, this same steric hindrance could modulate its binding to therapeutic targets. For some targets, the bulky groups might prevent an effective interaction, while for others, they could promote a more specific or potent binding by engaging with hydrophobic pockets within the active site.

From an electronic standpoint, silicon is less electronegative than carbon, and silyl groups can act as mild electron-donating groups. This can alter the electron density across the entire conjugated system of the curcumin backbone, potentially modifying its intrinsic antioxidant and anti-inflammatory properties. The primary antioxidant mechanism of curcumin involves hydrogen atom donation from the phenolic hydroxyl groups; blocking these groups with TBDMS substituents fundamentally changes this activity, shifting the molecule's biological action away from radical scavenging and towards other mechanisms.

Correlation Between Structural Features and Specific Molecular Target Affinity

Unmodified curcumin is known to interact with a wide array of molecular targets, including protein kinases like Protein Kinase C (PKC), transcription factors such as NF-κB, and enzymes like COX-2. nih.govnih.gov The phenolic hydroxyl groups are often key to these interactions, forming crucial hydrogen bonds within the protein's binding site.

The derivatization to this compound would fundamentally alter its affinity for these targets.

Targets Requiring Hydroxyl Groups: Affinity for targets that rely on hydrogen bonding with curcumin's hydroxyl groups would likely be significantly reduced.

Targets with Hydrophobic Pockets: Conversely, the silylated derivative may show enhanced affinity for targets that have suitable hydrophobic pockets to accommodate the bulky tert-butyl groups. Docking studies on other curcumin analogs have shown that interactions with hydrophobic residues and π–π stacking are significant for binding affinity to targets like the Epidermal Growth Factor Receptor (EGFR). mdpi.com

Altered Target Profile: It is plausible that this compound would exhibit a more selective, and possibly entirely different, profile of molecular targets compared to its parent compound. It might lose activity against some traditional curcumin targets while gaining activity against new ones that favor its increased size and lipophilicity. Network analysis and molecular docking of unmodified curcumin have identified hub targets like SRC, AKT1, and AKT2, and the binding is often stabilized by interactions with the core structure. researchgate.net The silyl groups would modify these interactions, leading to a different therapeutic profile.

Comparative Analysis with Other Curcuminoid Derivatives and Unmodified Curcumin

To understand the potential of this compound, it is useful to compare it with unmodified curcumin and its other well-studied derivatives, such as Tetrahydrocurcumin (THC), which has the double bonds in the central linker hydrogenated. THC often exhibits stronger antioxidant effects in certain assays compared to curcumin. mdpi.comresearchgate.net Unlike THC, which retains its hydroxyl groups, this compound has them blocked. This makes it a functionally distinct analog.

While specific IC₅₀ or efficacy data for the silylated compound is not available, a comparative table can highlight the diversity in activity among curcuminoids. For example, some derivatives show enhanced activity against specific bacterial strains or cancer cell lines where curcumin is less active. nih.gov The modification of curcumin's central β-diketone moiety into heterocyclic rings like pyrazole (B372694) has also been shown to produce compounds with significantly different biological activities. nih.gov

Table 2: Comparative Biological Activity of Curcumin and Selected Derivatives

| Compound | Key Structural Difference from Curcumin | Notable Biological Activity Finding | Reference |

|---|---|---|---|

| Unmodified Curcumin | Baseline compound | Broad anti-inflammatory and antioxidant activity; inhibits NF-κB. nih.gov | nih.gov |

| Tetrahydrocurcumin (THC) | Heptadienone chain is reduced (no double bonds). | Often exhibits higher antioxidant activity than curcumin in specific assays. mdpi.comresearchgate.net | mdpi.comresearchgate.net |

| Bisdemethoxycurcumin (B1667434) (BDC) | Lacks the two methoxy (B1213986) groups on the phenyl rings. | Has been studied for its potential as a procarcinogen activating enzyme inhibitor. researchgate.net | researchgate.net |

| Pyrazole Curcumin Analog | β-diketone core is replaced with a pyrazole ring. | Showed potent activity against E. coli, whereas curcumin was inactive. nih.gov | nih.gov |

| Tert-butyl Curcumin (TBC) | Addition of tert-butyl groups (not silyl) to phenyl rings. | Showed stronger antioxidant activity than curcumin in deep-frying and Rancimat tests. nih.gov | nih.gov |

| This compound | Phenolic hydroxyls are replaced with TBDMS ethers. | (Predicted) High metabolic stability and lipophilicity; activity profile shifted away from direct H-atom donation. | N/A |

Computational Chemistry and in Silico Approaches

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein, to form a stable complex. nih.gov The primary goal of molecular docking is to predict the binding mode and affinity of a ligand to a target protein. nih.gov This is achieved by sampling different conformations of the ligand within the binding site of the protein and scoring them based on a scoring function that estimates the binding energy. nih.gov

Numerous molecular docking studies have been conducted on curcumin (B1669340) and its derivatives to elucidate their mechanism of action against various biological targets. For instance, docking studies have been used to investigate the binding of curcumin analogues to the kinase domain of ALK5, a receptor implicated in cancer metastasis. nih.gov In one such study, a library of 142 curcumin analogues was docked against the ALK5 receptor, revealing that several analogues exhibited significant binding energies and hydrogen bonding interactions, suggesting their potential as ALK5 inhibitors. nih.gov Similarly, docking simulations of curcumin and its derivatives against cyclin-dependent kinase 2 (CDK2), a protein involved in cell cycle regulation, have shown that certain modifications to the curcumin scaffold can enhance binding affinity. nih.gov The results of these studies often include the binding energy (ΔG), which indicates the strength of the interaction, and details of the specific amino acid residues involved in the binding. nih.gov

For Di-(tert-butyl-dimethylsilyl) Curcumin, molecular docking simulations would be crucial in predicting its potential biological targets and understanding how the bulky TBDMS groups influence its binding. The absence of the phenolic hydroxyl groups would prevent the formation of hydrogen bonds that are often observed with curcumin. However, the increased lipophilicity due to the silyl (B83357) groups could lead to enhanced hydrophobic interactions with nonpolar pockets in a protein's binding site. The large size of the TBDMS groups might also introduce steric clashes, preventing the molecule from fitting into certain binding sites that accommodate curcumin. Conversely, these bulky groups could also promote a more favorable and stable binding conformation in other targets.

| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Curcumin | Cyclin-Dependent Kinase 2 (CDK2) | -7.80 | - | nih.gov |

| Kurkumod 23 | Cyclin-Dependent Kinase 2 (CDK2) | -9.15 | Lys33 | nih.gov |

| Kurkumod 24 | Cyclin-Dependent Kinase 2 (CDK2) | -9.36 | Lys33 | nih.gov |

| Curcumin Analogue S4 | ALK5 Kinase Domain | > -10.0 | - | nih.gov |

| Curcumin Analogue S5 | ALK5 Kinase Domain | > -10.0 | - | nih.gov |

| Curcumin Analogue S6 | ALK5 Kinase Domain | > -10.0 | - | nih.gov |

Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. mdpi.comresearchgate.net By simulating the interactions between atoms, MD can provide detailed information about the conformational changes, stability, and dynamics of a ligand-protein complex. mdpi.comresearchgate.net This technique is often used as a follow-up to molecular docking to validate the predicted binding poses and to assess the stability of the interactions. mdpi.comresearchgate.net

MD simulations have been extensively applied to study curcumin and its derivatives. For example, MD simulations of curcumin and its synthetic analogues in complex with proteins like peroxisome proliferator-activated receptor gamma (PPARγ), cyclooxygenase-2 (COX2), and fatty acid synthase (FAS) have been used to evaluate the stability of their binding. nih.gov The root mean square deviation (RMSD) of the protein and ligand atoms over the simulation time is a key metric used to assess stability, with lower and more stable RMSD values indicating a stable complex. nih.govmdpi.com These studies have shown that while some curcumin derivatives exhibit stable binding, others may be more flexible within the binding pocket. nih.gov

In the context of this compound, MD simulations would be invaluable for understanding the dynamic behavior of the molecule within a protein's binding site. The large and flexible TBDMS groups could lead to significant conformational changes in both the ligand and the protein upon binding. MD simulations could reveal whether these conformational changes lead to a more stable and long-lasting interaction or if they result in the dissociation of the ligand from the binding site. Furthermore, MD simulations can be used to calculate the binding free energy, providing a more accurate estimation of the binding affinity than docking scores alone. nih.gov

| Compound-Protein Complex | Simulation Length | Average RMSD (Å) | Key Finding | Reference |

|---|---|---|---|---|

| FAS–Curcumin | - | 2.1 | Consistent and stable binding dynamics | nih.gov |

| FAS–Curcumin Analogue 1A6 | - | 2.1 | Stable interaction | nih.gov |

| FAS–Curcumin Analogue 1A8 | - | 2.0 | Stable interaction | nih.gov |

| FAS–Curcumin Analogue 1B8 | - | 2.1 | Stable interaction | nih.gov |

| Mpro-Bisdemethoxycurcumin | 10000ps | 1-2 nm | More stable than Mpro-diferuloylmethane complex | peerj.com |

| Mpro-Demethoxycurcumin | 10000ps | 1-2 nm | More stable than Mpro-diferuloylmethane complex | peerj.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govruc.dkmdpi.com By identifying the key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of new, untested compounds. nih.govmdpi.com These models are crucial in lead optimization, as they can guide the design of more potent analogues. mdpi.com

QSAR studies have been successfully applied to various series of curcumin analogues. For example, 3D-QSAR models have been developed for curcumin analogues as inhibitors of aldehyde dehydrogenase 1 (ALDH1), an enzyme implicated in cancer drug resistance. nih.gov These models, which include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), use 3D structural information to relate the steric and electrostatic fields of the molecules to their inhibitory activity. nih.gov Such studies have identified key structural features that are important for activity, such as the presence of electron-withdrawing groups on the phenyl rings. nih.gov

| QSAR Model | Target | Key Statistical Parameters | Key Findings | Reference |

|---|---|---|---|---|

| CoMFA | ALDH1 | q² = 0.606, r² = 0.999 | Steric and electrostatic fields are important for activity. | nih.gov |

| CoMSIA | ALDH1 | q² = 0.518, r² = 0.987 | Steric, electrostatic, hydrophobic, and donor/acceptor fields contribute to activity. | nih.gov |

| 2D-QSAR | MDA-MB-231 breast cancer cells | - | Developed models with good internal validation and external predictive capacity. | mdpi.com |

Virtual Screening and Lead Optimization Strategies for Silylated Curcuminoids

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. mdpi.com This method can be based on the structure of the target (structure-based virtual screening) or on the structure of known active ligands (ligand-based virtual screening). nih.gov It is a powerful tool for identifying novel lead compounds from vast chemical spaces. mdpi.com

Virtual screening has been widely used in the study of curcumin and its derivatives. For instance, pharmacophore-based virtual screening has been employed to identify curcumin derivatives as potential inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in cancer therapy. nih.gov In such studies, a pharmacophore model is generated based on the key features of a known active compound, and this model is then used to screen a database of molecules for those that match the pharmacophore. nih.gov

For silylated curcuminoids like this compound, virtual screening could be a powerful approach to identify potential biological targets. A library of silylated curcuminoids could be screened against a panel of disease-relevant proteins to identify potential hits. The results of such a screen would provide a starting point for further investigation, including molecular docking and in vitro testing.

Lead optimization strategies for silylated curcuminoids would involve systematically modifying the structure of this compound to improve its activity, selectivity, and pharmacokinetic properties. This could involve, for example, replacing the tert-butyl groups with other alkyl or aryl groups to fine-tune the steric and electronic properties of the silyl ether. Computational tools like QSAR and molecular docking would play a central role in guiding these modifications, allowing for the rational design of more effective therapeutic agents. The general principles of drug discovery suggest that silylation can be a viable strategy to modulate the properties of a lead compound. rsc.org For example, the introduction of silicon can alter the metabolic stability and lipophilicity of a molecule, potentially leading to improved pharmacokinetic profiles. rsc.org

| Screening Method | Target | Number of Compounds Screened | Key Outcome | Reference |

|---|---|---|---|---|

| Pharmacophore-based virtual screening | VEGFR-2 | 14 curcumin derivatives | Identified compounds with potential inhibitory activity. | nih.gov |

| Molecular docking-based virtual screening | ALK5 | 142 curcumin analogues | Identified six promising ALK5 inhibitors. | nih.gov |

| Structure-based virtual screening | HDAC2 | Curcumin and its major curcuminoids | Showed that curcumin and its derivatives are potent HDAC2 ligands. | wikipedia.org |

Advanced Pre Clinical Research Directions and Future Perspectives

Exploration of Novel Biological Pathways and Molecular Mechanisms

Future research into Di-(tert-Butyl-dimethylsilyl) Curcumin (B1669340) would necessitate an initial exploration of its fundamental biological effects. A primary avenue of investigation would be to determine if this derivative retains or modulates the well-documented biological activities of curcumin, such as its anti-inflammatory, antioxidant, and anti-cancer properties. It is hypothesized that the silyl (B83357) groups would likely inhibit the compound's ability to act as a hydrogen-donating antioxidant, a key mechanism for curcumin.

However, the altered lipophilicity could enhance its ability to cross cellular membranes, potentially leading to interactions with novel intracellular targets. Initial screening assays would be crucial to identify any significant biological activity. Should any activity be observed, subsequent studies would focus on elucidating the underlying molecular mechanisms. This would involve investigating its effects on key signaling pathways, such as NF-κB, AP-1, and STAT3, which are known to be modulated by curcumin. Gene and protein expression profiling would be instrumental in identifying novel pathways affected by the silylated derivative.

Integration into Complex Biological Systems for Mechanistic Elucidation (e.g., advanced in vivo models for pathway analysis)

Following initial in vitro characterization, the integration of Di-(tert-Butyl-dimethylsilyl) Curcumin into complex biological systems would be a critical next step. The use of advanced in vivo models would be essential for understanding its behavior in a whole-organism context.

Initial in vivo studies would likely focus on the pharmacokinetics and metabolism of the compound. A key question is whether the silyl groups are cleaved in vivo to release curcumin. If so, this compound could be considered a prodrug of curcumin, potentially with improved bioavailability.

Should the compound exhibit interesting biological activity in its intact form, more sophisticated in vivo models could be employed. For instance, if anti-inflammatory effects are observed, models of chronic inflammation, such as collagen-induced arthritis or inflammatory bowel disease, would be relevant. For potential anti-cancer activity, xenograft or genetically engineered mouse models of various cancers would be utilized to assess tumor growth inhibition and to analyze the molecular pathways involved in any observed effects.

Development of Silylated Curcuminoids as Chemical Probes for Biological Systems

The unique physicochemical properties of silylated curcuminoids, including this compound, could be leveraged for their development as chemical probes. The increased lipophilicity might allow for preferential localization in lipid-rich environments, such as cellular membranes or adipose tissue.

Furthermore, the silicon atom could be exploited for the development of novel imaging agents. For example, the incorporation of a radioactive isotope of silicon could enable positron emission tomography (PET) imaging to track the distribution of the compound in vivo. While curcumin itself possesses fluorescent properties, structural modifications, including silylation, can alter these properties. nih.govnih.gov The development of fluorescent silylated curcuminoids could provide tools for visualizing specific cellular structures or processes. However, it is important to note that curcumin has been identified as a pan-assay interference compound (PAINS), meaning it can show activity in multiple assays through non-specific mechanisms, a factor that must be carefully considered in probe development. nih.govumn.edu

Interdisciplinary Approaches in Chemical Biology and Medicinal Chemistry

The exploration of this compound and other silylated curcuminoids necessitates a highly interdisciplinary approach, integrating chemical synthesis, computational modeling, and biological evaluation.

Medicinal chemists would be tasked with synthesizing a library of silylated curcuminoids with varying substitution patterns to establish structure-activity relationships (SAR). nih.gov Computational chemists could employ molecular modeling and in silico screening to predict the biological targets and pharmacokinetic properties of these derivatives, guiding synthetic efforts. nih.govnih.govmdpi.com

Collaboration with chemical biologists would be crucial for designing and executing experiments to validate predicted targets and elucidate mechanisms of action in cellular and in vivo models. This collaborative effort could lead to the development of novel therapeutic agents or powerful chemical probes for studying complex biological systems. nih.gov The journey from a synthetic intermediate to a well-characterized biological tool or therapeutic lead is a long one, requiring the combined expertise of multiple scientific disciplines.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing Di-(tert-Butyl-dimethylsilyl) Curcumin?

- Methodological Answer :

- Synthesis : Derivatization using N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MtBSTFA) is a common approach. The process involves concentrating the SPE eluate to 100 µL, followed by direct derivatization without further concentration to avoid degradation .

- Characterization : Use gas chromatography-mass spectrometry (GC-MS) to confirm the tert-butyldimethylsilyl (TBDMS) derivative. Compare mass spectra with NIST/NBS libraries for qualitative validation. Non-derivatized compounds should be inferred by subtracting TBDMS group masses (115-1) from derivatized molecular masses .

Q. Which analytical techniques are validated for quantifying this compound in biological matrices?

- Methodological Answer :

- LC-MS/MS : Optimize parent ion detection and fragmentation patterns (e.g., loss of methyl moieties) to distinguish the derivative from metabolites. Validate using phase II clinical trial protocols, including recovery rates and matrix effects .

- Dynamic Light Scattering (DLS) : Assess particle size distribution post-synthesis to confirm stability and aggregation behavior. Combine with TEM for morphological validation .

- UV-Vis Spectroscopy : Monitor dissolution rates in aqueous buffers (pH 6.8–7.4) to evaluate solubility enhancements compared to native curcumin .

Advanced Research Questions

Q. How does the tert-butyldimethylsilyl modification influence the pharmacokinetic profile of curcumin compared to nanoformulations (e.g., nanocurcumin)?

- Methodological Answer :

- Bioavailability Assessment : Conduct comparative studies using in vitro Caco-2 cell models and in vivo rodent trials. Measure plasma concentrations via LC-MS/MS, focusing on:

- Absorption : Compare partition coefficients (log P) using the shake-flask method (OECD 107) to evaluate lipophilicity enhancements .

- Metabolic Stability : Incubate derivatives with liver microsomes to assess resistance to glucuronidation/sulfation, a key limitation of native curcumin .

- Data Interpretation : Cross-reference results with nanoformulation studies, where wet-milling increases surface area and dissolution rates but may not match the metabolic stability of silylated derivatives .

Q. How can researchers resolve contradictions in stability data for this compound across different experimental conditions?

- Methodological Answer :

- Controlled Variables : Standardize pH (6.0–8.0), surfactant use (e.g., sodium dodecyl sulfate micelles), and storage temperature (4°C vs. ambient). For example, acidic conditions accelerate hydrolysis, while surfactants stabilize via micellar encapsulation .

- Degradation Profiling : Use LC-MS/MS to identify degradation products (e.g., desilylated fragments) under stress conditions (heat, light, oxidation). Compare with reference standards for quantification .

- Cross-Study Validation : Replicate protocols from conflicting studies to isolate methodological discrepancies (e.g., derivatization time, SPE column type) .

Q. What experimental designs are optimal for evaluating the anti-inflammatory efficacy of this compound in preclinical models?

- Methodological Answer :

- Dose-Response Studies : Administer derivatives orally (5–50 mg/kg) in murine models of inflammation (e.g., LPS-induced sepsis). Use ELISA to quantify pro-inflammatory cytokines (IL-6, TNF-α) and compare with native curcumin .

- Mechanistic Probes : Combine with lipoxygenase inhibitors (e.g., zileuton) to assess synergistic effects. Perform Western blotting to measure NF-κB pathway modulation .

- Negative Controls : Include non-silylated curcumin analogs and vehicle-only groups to isolate the contribution of the TBDMS group .

Methodological Notes

- Advanced Data Synthesis : Integrate physicochemical (log P, solubility) and biological (bioavailability, efficacy) data to model structure-activity relationships .

- Ethical Compliance : For in vivo studies, follow institutional ethics protocols (e.g., Shahid Beheshti University guidelines for bacterial/pathogen handling) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。